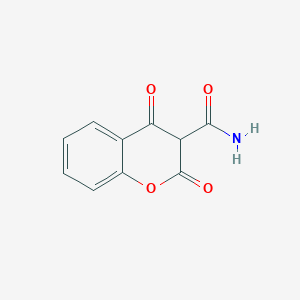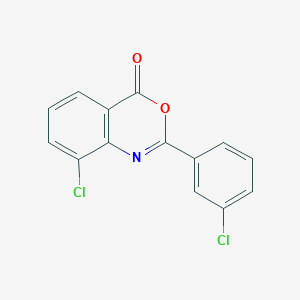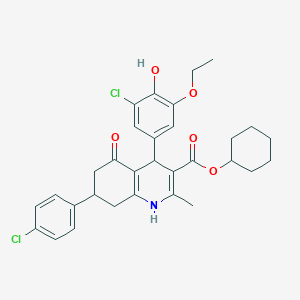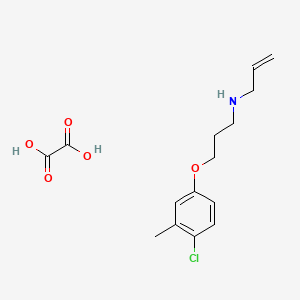![molecular formula C17H11BrN2O4 B4895957 (5E)-1-(3-Bromophenyl)-5-[(2E)-3-(furan-2-YL)prop-2-EN-1-ylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4895957.png)
(5E)-1-(3-Bromophenyl)-5-[(2E)-3-(furan-2-YL)prop-2-EN-1-ylidene]-1,3-diazinane-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-1-(3-Bromophenyl)-5-[(2E)-3-(furan-2-YL)prop-2-EN-1-ylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a furan ring, and a diazinane trione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(3-Bromophenyl)-5-[(2E)-3-(furan-2-YL)prop-2-EN-1-ylidene]-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting with the preparation of the bromophenyl and furan intermediates. These intermediates are then subjected to a series of reactions, including condensation and cyclization, to form the final product. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters and purification techniques is crucial to achieve high efficiency and minimal waste.
Análisis De Reacciones Químicas
Types of Reactions
(5E)-1-(3-Bromophenyl)-5-[(2E)-3-(furan-2-YL)prop-2-EN-1-ylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
(5E)-1-(3-Bromophenyl)-5-[(2E)-3-(furan-2-YL)prop-2-EN-1-ylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Industry: The compound’s properties make it suitable for use in materials science, such as the development of new polymers or coatings.
Mecanismo De Acción
The mechanism of action of (5E)-1-(3-Bromophenyl)-5-[(2E)-3-(furan-2-YL)prop-2-EN-1-ylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind selectively to these targets, influencing their activity and resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (5E)-1-(3-Chlorophenyl)-5-[(2E)-3-(furan-2-YL)prop-2-EN-1-ylidene]-1,3-diazinane-2,4,6-trione
- (5E)-1-(3-Methylphenyl)-5-[(2E)-3-(furan-2-YL)prop-2-EN-1-ylidene]-1,3-diazinane-2,4,6-trione
Uniqueness
Compared to similar compounds, (5E)-1-(3-Bromophenyl)-5-[(2E)-3-(furan-2-YL)prop-2-EN-1-ylidene]-1,3-diazinane-2,4,6-trione stands out due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets
Propiedades
IUPAC Name |
(5E)-1-(3-bromophenyl)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O4/c18-11-4-1-5-12(10-11)20-16(22)14(15(21)19-17(20)23)8-2-6-13-7-3-9-24-13/h1-10H,(H,19,21,23)/b6-2+,14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQODZUJEULAKB-BOAPOFAJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C(=O)C(=CC=CC3=CC=CO3)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)N2C(=O)/C(=C/C=C/C3=CC=CO3)/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B4895880.png)
![4-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide](/img/structure/B4895889.png)
![3,4,5-trimethoxy-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4895895.png)
![4-[3-(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)propanoyl]morpholine](/img/structure/B4895896.png)


![1-[(3-Bromo-4-methoxyphenyl)methyl]piperidin-3-ol](/img/structure/B4895908.png)
![ethyl [(5E)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4895916.png)
![N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]CYCLOBUTANECARBOXAMIDE](/img/structure/B4895925.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(2-methoxyphenoxy)ethyl]acrylamide](/img/structure/B4895930.png)
![[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B4895940.png)

![4-[3-(4-fluorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B4895949.png)

